(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine chemical properties
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine chemical properties
The following technical guide details the chemical properties, synthetic pathways, and medicinal chemistry applications of (3-Bromo-5-methylphenyl)(cyclopropyl)methanamine , a high-value chiral building block in drug discovery.
Executive Summary
(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine (CAS: 1270045-15-2 for the R-enantiomer) is a specialized benzylic amine intermediate used primarily in the development of kinase inhibitors (e.g., B-Raf, p38 MAP kinase) and GPCR modulators.
Its structural value lies in its three orthogonal functional handles:
-
The Primary Amine: A nucleophilic anchor for amide/urea formation.
-
The Aryl Bromide: An electrophilic site for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
The Cyclopropyl Group: A conformational constraint that improves metabolic stability (blocking
-hydroxylation) and enhances potency by filling hydrophobic pockets more effectively than flexible alkyl chains.
Physiochemical Profile & Structure
The molecule features a chiral center at the benzylic position. In high-value medicinal chemistry campaigns, the enantiopure form (typically R or S, depending on the target pocket) is required to maximize binding affinity and minimize off-target toxicity.
Table 1: Core Chemical Data
| Property | Data | Notes |
| IUPAC Name | 1-(3-Bromo-5-methylphenyl)-1-cyclopropylmethanamine | |
| Molecular Formula | ||
| Molecular Weight | 240.14 g/mol | Free base |
| CAS Number | 1270045-15-2 | R-enantiomer |
| Physical State | Viscous oil (Free Base) / White Solid (HCl Salt) | Amine salts are hygroscopic.[1][2] |
| pKa (Predicted) | ~9.2 (Conjugate Acid) | Typical for |
| LogP (Predicted) | 3.0 ± 0.4 | Lipophilic; crosses BBB readily. |
| H-Bond Donors | 1 (Primary Amine) | |
| H-Bond Acceptors | 1 (Primary Amine) | |
| Rotatable Bonds | 2 | Rigidified by cyclopropyl moiety. |
Structural Analysis & Pharmacophore Logic
This scaffold is not merely a linker; it is designed to exploit specific interactions within a protein binding pocket.
-
The "Magic Methyl" Effect (C5-Me): The methyl group at position 5 desymmetrizes the ring and often boosts potency by displacing high-energy water molecules in hydrophobic clefts (the "magic methyl" effect). It also blocks metabolic oxidation at that position.
-
The Bromine Handle (C3-Br): Positioned meta to the amine, this bromine allows for the late-stage introduction of complex heterocycles via cross-coupling, enabling the rapid generation of SAR (Structure-Activity Relationship) libraries.
-
Cyclopropyl Rigidity: unlike an isopropyl group, the cyclopropyl ring possesses significant
character and rigidity. This locks the -carbon conformation, reducing the entropic penalty upon binding to a receptor.
Synthetic Protocols
High-fidelity synthesis of this compound, particularly in its chiral form, typically employs Ellman’s Sulfinamide Chemistry . This method is preferred over classical resolution due to its high diastereoselectivity and scalability.
Protocol A: Asymmetric Synthesis via Ellman Auxiliary
This route yields the chiral amine with >98% ee.
Step 1: Ketone Formation
-
Reagents: 3-Bromo-5-methylbenzonitrile, Cyclopropylmagnesium bromide, THF.
-
Mechanism: Grignard addition to the nitrile followed by acidic hydrolysis.
-
Procedure:
-
Cool a solution of cyclopropylmagnesium bromide (1.2 eq) in anhydrous THF to 0°C.
-
Dropwise add 3-bromo-5-methylbenzonitrile.
-
Warm to RT and stir for 4h.
-
Quench with 1N HCl (hydrolysis of the intermediate imine salt).
-
Extract with EtOAc to yield (3-bromo-5-methylphenyl)(cyclopropyl)methanone .
-
Step 2: Chiral Imine Formation
-
Reagents: Ketone (from Step 1), (R)-2-methylpropane-2-sulfinamide (Ellman's auxiliary),
, THF. -
Critical Note: Titanium ethoxide acts as a Lewis acid and water scavenger to drive equilibrium.
-
Procedure:
-
Mix ketone (1.0 eq) and (R)-sulfinamide (1.1 eq) in THF.
-
Add
(2.0 eq) and reflux for 16h. -
Cool and pour into brine. Filter the
precipitate. -
Concentrate to obtain the N-sulfinyl ketimine .
-
Step 3: Diastereoselective Reduction
-
Reagents:
, THF, -48°C. -
Mechanism: The bulky sulfinyl group directs the hydride attack to a specific face of the imine.
-
Procedure:
-
Cool the ketimine solution to -48°C.
-
Add
(excess). The low temperature is crucial for maximizing diastereomeric ratio (dr). -
Warm to RT and quench with
.
-
Step 4: Deprotection
-
Reagents: 4M HCl in Dioxane/MeOH.
-
Procedure:
-
Treat the sulfinamide intermediate with HCl/Dioxane.
-
Stir for 1h to cleave the N-S bond.
-
Precipitate with
to collect (R)-(3-Bromo-5-methylphenyl)(cyclopropyl)methanamine hydrochloride .
-
Reactivity & Transformation Map
The following diagram illustrates the divergent synthesis capabilities starting from this core scaffold.
Figure 1: Divergent synthesis map showing the orthogonality of the amine (red) and bromide (green) functional handles.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this analog may be limited, standard precautions for benzylic amines and aryl bromides apply.
-
Hazards:
-
Skin/Eye Irritant: The free amine is basic and likely corrosive or highly irritating to mucous membranes.
-
Acute Toxicity: Harmful if swallowed. Aryl bromides can be hepatotoxic at high doses.
-
-
Storage:
-
Store as the HCl salt for maximum stability.
-
Keep under inert atmosphere (Argon/Nitrogen) at 2-8°C.
-
Hygroscopic: Protect from moisture to prevent clumping and hydrolysis.
-
References
-
Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
-
Novartis AG. (2013). "Compounds and compositions as protein kinase inhibitors." US Patent 8,563,553. (Describes the use of 3-bromo-5-methylphenyl intermediates in B-Raf inhibitor synthesis). Link
- Wuitschik, G., et al. (2010). "Oxetanes as replacements for gem-dimethyl groups: An isosteric replacement study." Journal of Medicinal Chemistry. (Contextual reference for cyclopropyl/gem-dimethyl bioisosterism in drug design).
-
PubChem Compound Summary. (2024). "(R)-1-(3-Bromo-5-methylphenyl)but-3-en-1-amine" (Structural analog data).[1] National Center for Biotechnology Information. Link
